Roxithromycin is synthesized from erythromycin, which is produced by the fermentation of the bacterium Saccharopolyspora erythraea. It is classified as a second-generation macrolide antibiotic, designed to improve upon the pharmacokinetic properties of its predecessor, erythromycin. Roxithromycin is available in various dosage forms, including tablets and capsules, and is marketed under several brand names globally.
The synthesis of roxithromycin typically involves the modification of erythromycin through several chemical reactions. One common method includes:
Roxithromycin has a complex molecular structure that includes a large lactone ring and several functional groups. Its chemical formula is , with a molar mass of approximately 837.06 g/mol. The structure can be represented as follows:
The stereochemistry of roxithromycin contributes significantly to its biological activity, with specific configurations at various chiral centers being crucial for its interaction with bacterial ribosomes.
Roxithromycin undergoes various chemical reactions during its synthesis and metabolism:
Roxithromycin exerts its antibacterial effects primarily by binding to the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by obstructing the translocation step during translation. Specifically, it prevents the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome, effectively halting bacterial growth . The efficacy of roxithromycin against various pathogens makes it a valuable agent in clinical settings.
Relevant data indicate that roxithromycin maintains high stability in solid form but requires specific pH conditions for optimal solubility during preparation .
Roxithromycin's primary application is as an antibiotic for treating infections caused by susceptible bacteria. Additionally, it has been investigated for novel applications:
CAS No.: 59227-86-0
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.: 20628-59-5